2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Herbicide Selectivity and Metabolism
One significant application of related compounds is in the metabolism of chlorsulfuron, a herbicide, by crop plants. This process underlies the selectivity of chlorsulfuron as a postemergence herbicide for small grains. Tolerant plants like wheat, oats, and barley can rapidly metabolize chlorsulfuron to a polar, inactive product, demonstrating the biological basis for the herbicide's selectivity (Sweetser, Schow, & Hutchison, 1982).
Photodynamic Therapy for Cancer Treatment
Another application area is in photodynamic therapy (PDT) for treating cancer. A study on a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has shown promising properties as Type II photosensitizers. The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Vasospasm Treatment
Research also includes the evaluation of endothelin receptor antagonists for preventing subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of these antagonists, such as bosentan, was effective in reducing the magnitude of constriction in animal models, indicating potential human applications (Zuccarello et al., 1996).
Soil Adsorption and Degradation
Furthermore, the adsorption and degradation of chlorsulfuron in soil have been studied, providing insights into environmental fate and the impact of soil properties on herbicide effectiveness. These studies are crucial for developing application guidelines that minimize environmental impact while maximizing agricultural productivity (Thirunarayanan, Zimdahl, & Smika, 1985).
Antimicrobial Agents
Lastly, sulfonamide derivatives have been synthesized and evaluated as antimicrobial agents, indicating a broad range of potential applications in combating microbial infections. These studies highlight the versatility of benzenesulfonamide compounds in pharmaceutical development (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase IX (CA IX) . CA IX is an enzyme that plays a significant role in tumor cell metabolism. Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, making CA IX a useful target for the discovery of novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism. Normally, changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia. The tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH . By inhibiting CA IX, this compound disrupts these processes, affecting the growth and proliferation of tumor cells .
Pharmacokinetics
Cellular uptake studies on cancer cell lines have been carried out using hplc methods .
Result of Action
The compound’s action results in significant inhibitory effects against cancer cell lines . For example, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines .
Action Environment
It’s worth noting that the biochemical environment within tumor cells, such as the shift to anaerobic glycolysis and changes in ph, plays a significant role in the compound’s mechanism of action .
properties
IUPAC Name |
2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-13-7-9-14(10-8-13)23-27(24,25)16-6-4-3-5-15(16)19/h3-11,23H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIGDFXJWWJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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